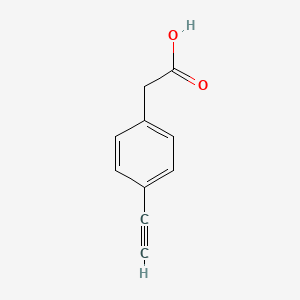

2-(4-Ethynylphenyl)acetic acid

Description

2-(4-Ethynylphenyl)acetic acid (CAS 213622-93-6) is a substituted phenylacetic acid derivative with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . The compound features an ethynyl (-C≡CH) group at the para position of the benzene ring attached to an acetic acid moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in click chemistry and cross-coupling reactions due to the ethynyl group’s reactivity . The compound is commercially available as a solid with 98% purity, though detailed physical properties such as melting point and solubility remain unspecified in available literature .

Properties

IUPAC Name |

2-(4-ethynylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUNGOPSLGEUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213622-93-6 | |

| Record name | 2-(4-ethynylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)acetic acid typically involves the coupling of ethynylbenzene with acetic acid derivatives. One common method is the Sonogashira coupling reaction, where ethynylbenzene is reacted with iodoacetic acid in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of 4-ethynylbenzoic acid or 4-ethynylbenzaldehyde.

Reduction: Formation of 2-(4-ethylphenyl)acetic acid.

Substitution: Formation of 4-nitro-2-(4-ethynylphenyl)acetic acid or 4-chloro-2-(4-ethynylphenyl)acetic acid.

Scientific Research Applications

2-(4-Ethynylphenyl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with target proteins, affecting their function and activity. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Key Observations:

Acidity : Electron-withdrawing groups (EWGs) like ethynyl, bromo, and chloro increase the acidity of the acetic acid proton compared to electron-donating groups (EDGs) such as methoxy or methyl. For example, the ethynyl group’s strong EWG effect stabilizes the deprotonated carboxylate anion, enhancing acidity .

Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) form robust O-H⋯O hydrogen-bonded dimers (R₂²(8) motif), increasing melting points and solubility in polar solvents .

Lipophilicity : Alkyl chains (e.g., octyl in 2-(4-Octylphenyl)acetic acid) enhance hydrophobicity, reducing water solubility but improving compatibility with organic matrices .

Reactivity: Halogenated derivatives (e.g., bromo, chloro) participate in cross-coupling reactions, while ethynyl groups enable click chemistry or Sonogashira couplings .

Biological Activity

2-(4-Ethynylphenyl)acetic acid, with the molecular formula C₁₀H₈O₂ and CAS Number 213622-93-6, is an organic compound notable for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its role in various synthetic pathways and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl ring with an ethynyl substituent at the para position relative to the acetic acid moiety. It appears as a white solid at room temperature and is soluble in organic solvents. The structural characteristics of this compound contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of certain pathogens, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Activity

Studies have evaluated the anticancer potential of this compound against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound demonstrated significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.3 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest at G1 phase |

| A549 | 18.5 | Inhibition of proliferation |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators. Additionally, its ability to interact with various biological molecules enhances its potential as a lead compound for drug development.

Synthetic Applications

Beyond its biological activity, this compound serves as a building block in organic synthesis. It can be utilized in reactions such as the Sonogashira coupling to form complex structures with potential pharmacological properties. For instance, it has been used to synthesize dendritic polymers that may have applications in drug delivery systems.

Case Studies

- Anticancer Study : A study conducted on the cytotoxic effects of this compound on HepG2 cells revealed an IC50 value of 15.3 µM, indicating potent anticancer activity. The mechanism was linked to apoptosis induction via mitochondrial pathways.

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones, which supports its potential use in treating infections caused by these pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.